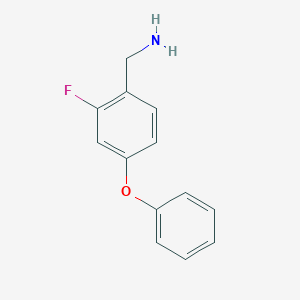

(2-Fluoro-4-phenoxyphenyl)methanamine

Description

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(2-fluoro-4-phenoxyphenyl)methanamine |

InChI |

InChI=1S/C13H12FNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H,9,15H2 |

InChI Key |

YNEQXTYAPGVRPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-phenoxyphenyl)methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzene with phenol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-phenoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benz

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Fluorine at the 2-position (as in the target compound) creates a strong electron-withdrawing effect, influencing aromatic ring reactivity. Comparatively, 4-fluoro substitution (e.g., in (4-Fluoro-2-methoxyphenyl)methanamine) may allow for different resonance interactions . Phenoxy vs. Methoxy: The phenoxy group in the target compound introduces greater steric hindrance and lower polarity compared to methoxy-substituted analogs, likely reducing aqueous solubility .

Molecular Weight and Solubility: Higher molecular weight derivatives with bulky groups (e.g., phenoxy) are expected to exhibit lower water solubility. For example, methylamine (MW 31.06) is highly water-soluble, whereas aromatic methanamines (e.g., [4-(Difluoromethoxy)-2-fluorophenyl]methanamine, MW 191.15) show reduced solubility due to hydrophobic substituents .

Halogen-Specific Properties :

- Chlorine substitution (e.g., in (3-Chlorophenyl)[4-(propan-2-yloxy)phenyl]methanamine) increases molecular weight and introduces distinct electronic effects compared to fluorine. Chlorine’s larger atomic radius may enhance steric hindrance in binding interactions .

Q & A

Q. What are the recommended synthetic routes for (2-Fluoro-4-phenoxyphenyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a fluorinated aromatic precursor. A plausible route includes:

Suzuki-Miyaura coupling to introduce the phenoxy group to a fluorinated benzene ring .

Reductive amination or Buchwald-Hartwig amination to install the methanamine group.

Optimization focuses on:

- Catalyst selection (e.g., Pd-based catalysts for coupling reactions).

- Solvent systems (polar aprotic solvents like DMF for improved yield).

- Temperature control (60–120°C for coupling steps to balance reactivity and side-product formation).

Purity is validated via HPLC (>95%) and NMR (to confirm fluorine retention at the 2-position) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns and fluorine presence .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve spatial arrangement of the fluoro-phenoxy group.

- Density Functional Theory (DFT) to model electronic effects of fluorine on the aromatic ring’s electron density .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation of the fluoro-phenoxy moiety.

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C based on related fluorinated amines) .

- Hydrolytic stability : Test pH-dependent stability in aqueous buffers (fluorine may influence susceptibility to hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Methodological Answer :

- Targeted modifications : Synthesize analogs with:

- Fluorine substitution at alternative positions (e.g., 3-fluoro) to assess positional effects.

- Phenoxy group replacements (e.g., thioether, alkyl chains) to probe steric/electronic contributions .

- In vitro assays : Screen against enzyme/receptor targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities .

- Computational docking : Compare binding poses of analogs using AutoDock Vina or Schrödinger Suite to rationalize activity trends .

Q. What strategies resolve contradictions in solubility or bioactivity data across studies?

- Methodological Answer :

- Solubility conflicts : Re-evaluate under standardized conditions (e.g., PBS pH 7.4, DMSO stock solutions) and use LC-MS to detect aggregates or degradation products .

- Bioactivity variability : Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Validate target engagement via Western blot or qPCR for downstream biomarkers .

Q. How can computational models predict the compound’s metabolic fate and toxicity?

- Methodological Answer :

- Metabolism prediction : Use CYP450 docking simulations (e.g., CYP3A4, CYP2D6) to identify potential oxidation sites (e.g., demethylation of the methanamine group) .

- Toxicity profiling : Apply ProTox-II or ADMET Predictor to estimate hepatotoxicity, mutagenicity, and cardiotoxicity risks based on structural alerts (e.g., aromatic amines) .

Key Research Challenges

- Synthetic Scalability : Multi-step routes may require flow chemistry optimization to reduce purification steps .

- Biological Target Ambiguity : Use chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions .

- Data Reproducibility : Establish open-access repositories for raw spectral and assay data to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.